molecular formula C16H22O4S B13823658 Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate CAS No. 41022-29-1

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate

Cat. No.: B13823658
CAS No.: 41022-29-1
M. Wt: 310.4 g/mol
InChI Key: LQEDSVMSQVLRJP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate: is a chemical compound with the molecular formula C16H22O4S. It is known for its unique structure, which includes an ester functional group and a thioether linkage. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and thioether groups.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thioether linkage can participate in redox reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-(m-tolyl)propanoate
  • Ethyl 2-(3-methylbenzoyl)acetate
  • Ethyl 3-oxo-3-(m-tolyl)propionate

Comparison: Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate is unique due to its combination of ester and thioether functionalities. This dual functionality provides a broader range of reactivity compared to similar compounds that may only contain one of these groups.

Biological Activity

Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate, with the CAS number 150632-04-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, providing an overview of its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H22O4SC_{16}H_{22}O_4S. Its structure features an ethyl ester functional group linked to a thioether side chain, which is significant for its biological interactions. The compound can be represented as follows:

Ethyl 3 2 ethoxy 2 oxo 1 m tolylethylthio propanoate\text{Ethyl 3 2 ethoxy 2 oxo 1 m tolylethylthio propanoate}
PropertyValue
Molecular Weight306.41 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number150632-04-5

Research has indicated that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing thioether groups have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some studies suggest that derivatives of thioether compounds can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

Study 1: Antioxidant Activity

A study conducted by researchers at the University of Munich evaluated the antioxidant potential of similar thioether compounds. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Study 2: Antimicrobial Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of ethyl thioesters were tested against a range of bacterial strains. This compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathwaysOngoing research

Properties

CAS No.

41022-29-1

Molecular Formula

C16H22O4S

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 3-[2-ethoxy-1-(3-methylphenyl)-2-oxoethyl]sulfanylpropanoate

InChI

InChI=1S/C16H22O4S/c1-4-19-14(17)9-10-21-15(16(18)20-5-2)13-8-6-7-12(3)11-13/h6-8,11,15H,4-5,9-10H2,1-3H3

InChI Key

LQEDSVMSQVLRJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC(C1=CC=CC(=C1)C)C(=O)OCC

Origin of Product

United States

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